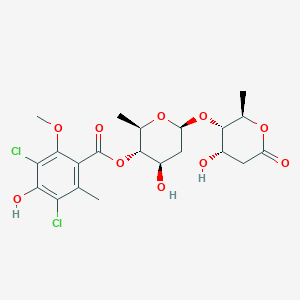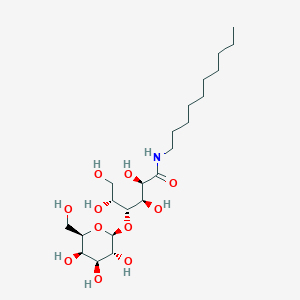![molecular formula C36H71NO3 B3026375 N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide CAS No. 95037-06-2](/img/structure/B3026375.png)
N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide
Overview
Description
C18 L-threo Ceramide is a synthetic ceramide and stereoisomer of C18 ceramide that has been used for structural characterization of natural sphingolipids. It inhibits rat brain mitochondrial ceramidase (mt-CDase) with an IC50 value of 8.8 μM.
Mechanism of Action
Target of Action
C18 L-threo Ceramide, also known as N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide, primarily targets the mitochondrial ceramidase (mt-CDase) in the brain . This enzyme plays a crucial role in the metabolism of ceramides, a class of waxy lipid molecules.
Mode of Action
The compound interacts with its target by inhibiting the activity of mt-CDase . This inhibition leads to an increase in the levels of ceramides, which are known to play a role in cellular processes such as differentiation, proliferation, and apoptosis .
Biochemical Pathways
The inhibition of mt-CDase by C18 L-threo Ceramide affects the sphingolipid metabolic pathway . This leads to an accumulation of ceramides, which can trigger endoplasmic reticulum stress and autophagy in certain cells, such as glioma cells .
Result of Action
The increase in ceramide levels due to the action of C18 L-threo Ceramide can have several effects at the molecular and cellular levels. For instance, it has been found to reduce cell growth in UM-SCC-22A squamous cell carcinoma cells . Moreover, it has been implicated in neurodegenerative processes, as its levels are found to be low during such conditions .
Biochemical Analysis
Biochemical Properties
N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide is involved in several biochemical reactions. It interacts with enzymes such as ceramide synthase, which catalyzes its formation from sphingosine and fatty acyl-CoA. This compound also interacts with proteins like protein phosphatase 2A, which it activates by interfering with its inhibitor. Additionally, it binds to and modulates the activity of various other biomolecules, influencing processes such as apoptosis and cell growth regulation .
Cellular Effects
This compound affects various cell types and cellular processes. It plays a role in inducing apoptosis in cancer cells, such as breast and liver cancer cells, by promoting endoplasmic reticulum stress and autophagy. This compound also influences cell signaling pathways, including the Akt pathway, by enhancing protein phosphatase 2A activity, leading to dephosphorylation of Akt . Furthermore, it impacts gene expression and cellular metabolism, contributing to its role in regulating cell growth and survival.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions. It binds to ceramide synthase, facilitating its synthesis. This compound also interacts with protein phosphatase 2A, enhancing its activity by disrupting its inhibitor’s binding. Additionally, it modulates gene expression by influencing transcription factors and other regulatory proteins. These interactions result in the activation or inhibition of various cellular pathways, ultimately affecting cell function and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable when stored at -20°C, with a shelf life of up to one year . Its stability can be affected by factors such as light and temperature. Over time, it may degrade, leading to changes in its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged induction of apoptosis and modulation of cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can induce beneficial effects such as apoptosis in cancer cells and modulation of metabolic pathways. At high doses, it may cause toxic or adverse effects, including disruption of cellular homeostasis and induction of excessive apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized by ceramide synthase from sphingosine and fatty acyl-CoA. This compound can be further metabolized into other sphingolipids, such as sphingosine-1-phosphate, which plays a role in cell signaling and regulation . Additionally, it interacts with enzymes such as ceramidase, which hydrolyzes it into sphingosine and fatty acid, influencing metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be transported by lipid transport proteins and incorporated into cellular membranes. This compound can also interact with binding proteins, influencing its localization and accumulation within specific cellular compartments . Its distribution is essential for its biological activity, as it needs to reach specific sites within the cell to exert its effects.
Subcellular Localization
This compound is localized in various subcellular compartments, including the endoplasmic reticulum, mitochondria, and plasma membrane. Its activity and function can be influenced by its localization, as it interacts with specific proteins and enzymes within these compartments . Post-translational modifications and targeting signals can direct this compound to specific organelles, ensuring its proper function and regulation within the cell.
Properties
IUPAC Name |
N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODZWWMEJITOND-ZWVRRZAVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@H](/C=C/CCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H71NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-phenyl-2,8-bis(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one,monohydrochloride](/img/structure/B3026292.png)
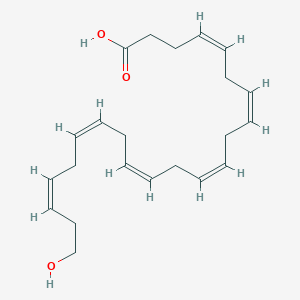
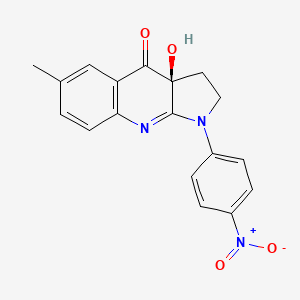
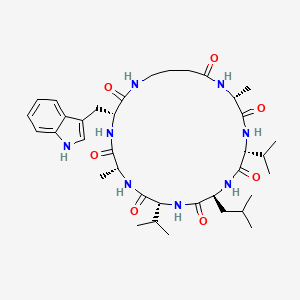
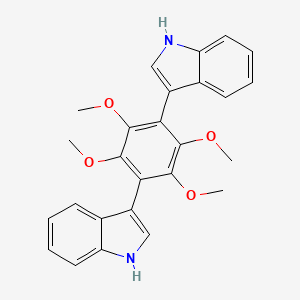
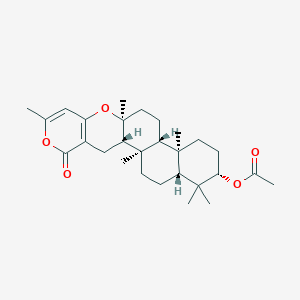
![8-chloro-2-[(2S)-pyrrolidin-2-yl]-4aH-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B3026303.png)
![N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecenbr-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B3026306.png)
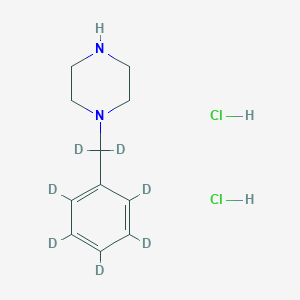
![N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B3026309.png)
